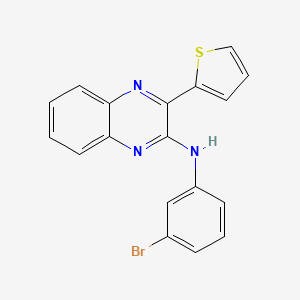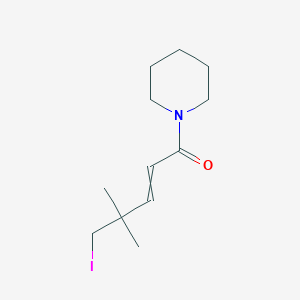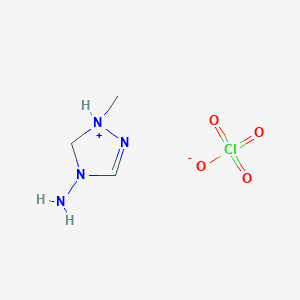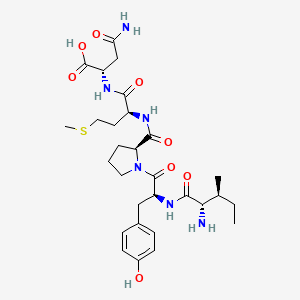![molecular formula C17H15F2NO2 B14212914 (5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one CAS No. 799767-35-4](/img/structure/B14212914.png)
(5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinone ring substituted with bis(4-fluorophenyl) and a hydroxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one typically involves the reaction of 4-fluorobenzophenone with a suitable pyrrolidinone precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
化学反応の分析
Types of Reactions
(5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of (5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
- (5S)-5-[Bis(4-chlorophenyl)(hydroxy)methyl]pyrrolidin-2-one
- (5S)-5-[Bis(4-bromophenyl)(hydroxy)methyl]pyrrolidin-2-one
- (5S)-5-[Bis(4-methylphenyl)(hydroxy)methyl]pyrrolidin-2-one
Uniqueness
(5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence the compound’s reactivity and interactions with molecular targets. This makes it particularly valuable in applications requiring specific electronic characteristics or enhanced binding affinity.
特性
CAS番号 |
799767-35-4 |
|---|---|
分子式 |
C17H15F2NO2 |
分子量 |
303.30 g/mol |
IUPAC名 |
(5S)-5-[bis(4-fluorophenyl)-hydroxymethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H15F2NO2/c18-13-5-1-11(2-6-13)17(22,15-9-10-16(21)20-15)12-3-7-14(19)8-4-12/h1-8,15,22H,9-10H2,(H,20,21)/t15-/m0/s1 |
InChIキー |
ZRTGVFKEJPPDJQ-HNNXBMFYSA-N |
異性体SMILES |
C1CC(=O)N[C@@H]1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O |
正規SMILES |
C1CC(=O)NC1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14212831.png)
![[[(3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate](/img/structure/B14212836.png)

![3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]-](/img/structure/B14212842.png)
![6-[6-(Dimethylamino)-5-(pyridin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212846.png)



![Benzamide, N-[2-(2,6-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14212877.png)
![N~1~-[1-(2,2-Diphenylethyl)piperidin-4-yl]-N~3~-ethylpropane-1,3-diamine](/img/structure/B14212893.png)
amino}methyl)-4-methylphenol](/img/structure/B14212901.png)

![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B14212910.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-](/img/structure/B14212922.png)
